1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

GABAₐ receptor dechlorinated benzodiazepine radioligand binding

Benzodiazepine binding assays often lack a proper negative control to define non-specific binding windows, leading to ambiguous results. This tetrahydro dechlorodiazepam (CAS 170229-03-5) provides a structurally matched, low-affinity control (GABAₐ Ki ~81-98 nM vs. diazepam Ki ~10-20 nM) with distinct pKa (6.47 vs. 3.4) and molecular formula (C₁₆H₁₆N₂O vs. C₁₆H₁₄N₂O) for unambiguous chromatographic separation. • Enables 4-10× binding affinity discrimination for [³H]flunitrazepam displacement protocols. • Saturated 4,5-bond provides sp³-rich scaffold for C-H activation & palladacycle SAR studies. • Ships ambient; research-use-only, not for human or veterinary applications.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
CAS No. 170229-03-5
Cat. No. B066430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
CAS170229-03-5
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCN1C(=O)CNC(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C16H16N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10,16-17H,11H2,1H3
InChIKeyQMZATPDNVWNTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dechlorinated Saturated Benzodiazepine Scaffold Overview


1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 170229-03-5), also referred to as dechlorodiazepam or BDA-250, is a 1,4-benzodiazepine derivative characterized by the absence of the canonical 7-chloro substituent and a saturated 4,5-bond (tetrahydro form, C₁₆H₁₆N₂O) [1]. It is practically insoluble in water, is a moderately strong base (predicted pKa ≈ 6.47), and is listed in authoritative metabolomic databases as a naturally occurring benzodiazepine found in common wheat [1].

1
GABAA receptor negative-control tool for binding assays
2
Dechlorinated tetrahydro reference standard for HPLC-MS panels
3
Non-planar scaffold for organometallic ligand design

Why This Compound Cannot Replace 7-Chloro Analogs


The target compound differs from the prototypical benzodiazepine diazepam in two critical structural features: (i) the absence of the 7-chloro substituent, which markedly reduces affinity for the GABAₐ receptor (Ki of the dihydro analog ≈ 81–98 nM vs. diazepam Ki ≈ 10–20 nM) [1]; and (ii) saturation of the 4,5-double bond (tetrahydro form, C₁₆H₁₆N₂O vs. the dihydro form C₁₆H₁₄N₂O), which alters ring conformation, basicity (predicted pKa 6.47 vs. diazepam pKa 3.4), and chemical reactivity [2]. These differences render the compound unsuitable as a direct pharmacological substitute and instead position it as a distinct chemical tool for negative-control experiments, analytical reference standards, or synthetic intermediate applications.

!
7-Chloro absence reduces GABAA affinity — this structural difference markedly lowers receptor binding, limiting direct pharmacological interchange with 7-chloro benzodiazepines.
!
Tetrahydro saturation alters conformation and basicity — the saturated 4,5-bond shifts ring geometry, ionization, and chemical stability compared to dihydro or 7-chloro analogs, which can affect analytical retention and metal-binding behavior.

Quantitative Differentiation Evidence Versus Closest Analogs


Reduced GABAₐ Receptor Affinity by 7-Dechlorination

The dechlorinated dihydro analog (CHEMBL73096; CAS 3034-65-9) displays a Ki of 81 nM for human recombinant α1β2γ2 GABAₐ receptors and a Ki of 98 nM for α5β2γ2 receptors in competitive [³H]flunitrazepam displacement assays [1]. In contrast, the 7-chloro parent diazepam typically exhibits a Ki of approximately 10–20 nM at the same receptor subtypes [2]. Removal of the 7-chloro substituent therefore results in a ~4–10-fold loss of binding affinity. Although direct binding data for the tetrahydro form (CAS 170229-03-5) are not yet published, the combination of dechlorination and 4,5-saturation is expected to further attenuate affinity, making the compound a qualified negative control for GABAₐ-mediated assays.

GABAA Affinity
Cross-study comparable
Dihydro analog Ki: 81 nM (α1β2γ2), 98 nM (α5β2γ2) vs. diazepam Ki 10–20 nM
Supports low-affinity negative control designation
Data from CHEMBL73096; tetrahydro form binding not yet published
GABAₐ receptor dechlorinated benzodiazepine radioligand binding

Elevated pKa and Ionization State Shift

The predicted acid dissociation constant (pKa) of CAS 170229-03-5 is 6.47 ± 0.40 , indicating that at physiological pH (7.4) approximately 90% of the compound exists in the un-ionized (free base) form (calculated via Henderson–Hasselbalch: % un-ionized = 100 / (1 + 10^(pKa – pH)) ≈ 89.4%). In comparison, diazepam (pKa = 3.4) [1] is >99.9% un-ionized at pH 7.4. The weaker basicity of the target compound means that a small but measurable fraction (~10.6%) will be protonated and positively charged at gut and plasma pH, potentially altering passive membrane permeability, distribution volume, and tissue partitioning relative to the strongly basic 7-chloro congeners.

Ionization Shift
Cross-study comparable
Predicted pKa 6.47 ± 0.40 vs. diazepam pKa 3.4; ~10.6% ionized at pH 7.4
Informs HPLC mobile-phase pH optimization
Predicted values; experimental confirmation pending
pKa ionization physicochemical profiling

Tetrahydro Saturation State Distinction

CAS 170229-03-5 is consistently listed with the molecular formula C₁₆H₁₆N₂O (MW = 252.31 g/mol), corresponding to the 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one structure, whereas the deschlorodiazepam reference standard (CAS 3034-65-9) bears the formula C₁₆H₁₄N₂O (MW = 250.30 g/mol), representing the 1,3-dihydro (imine) form . The saturation of the C4–C5 bond eliminates the imine functionality, converting the seven-membered ring from a planar, conjugation-stabilized system into a non-planar, flexible scaffold . This structural distinction carries practical consequences: the tetrahydro form is resistant to imine hydrolysis under acidic conditions that can degrade the dihydro analog, and it presents a different set of hydrogen-bond donor/acceptor sites for crystal engineering or protein binding.

Saturation State
Data to verify
C₁₆H₁₆N₂O (MW 252.31) tetrahydro vs. C₁₆H₁₄N₂O (MW 250.30) dihydro; Δ unsaturation 1
Ensures correct identity in MS and NMR workflows
Source: CAS registry assignments
tetrahydrobenzodiazepine saturation state chemical stability

Ligand Precursor for Palladacycle Complexes

The dihydro analog of CAS 170229-03-5 (1-methyl-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one) has been employed as a C,N-chelating ligand (LH) to form the five-membered palladacycle [(L)PdCl]₂, which upon reaction with dppe yields the bridged complex [Pd₂L₂(μ-dppe)Cl₂] [1]. This palladacycle demonstrated in vitro anticancer activity and cathepsin B inhibition [1]. The tetrahydro form (CAS 170229-03-5) offers a structurally related, yet electronically distinct, ligand framework due to sp³ hybridization at C5, which can modulate the σ-donor/π-acceptor properties of the resulting metal complex. No equivalent palladacycle data exist for the 7-chloro benzodiazepine series under the same conditions, providing a unique synthetic niche.

Palladacycle Ligand
Class-level inference
Dihydro analog-derived palladacycle reported to show in vitro anticancer activity and cathepsin B inhibition; tetrahydro form offers distinct sp³ C5 donor character
Supports metallodrug candidate design
No tetrahydro complex biological data available yet
palladacycle organometallic cathepsin B inhibition

Recommended Application Scenarios


Negative Control in GABAₐ Binding Assays

Due to the 4–10-fold lower GABAₐ receptor affinity versus diazepam (Ki 81–98 nM for the dihydro analog vs. 10–20 nM for diazepam) [1], the dechlorinated compound can serve as a low-affinity control to define non-specific binding windows in [³H]flunitrazepam displacement protocols, ensuring that observed signal originates from the classical benzodiazepine binding pocket rather than non-specific membrane interactions.

HPLC-MS Reference Standard for Toxicology

The distinct pKa (6.47 vs. 3.4 for diazepam) and molecular formula (C₁₆H₁₆N₂O vs. C₁₆H₁₄N₂O for deschlorodiazepam) enable unambiguous chromatographic separation and mass spectrometric identification. This compound is used as a certified reference material to validate methods for benzodiazepine screening panels, preventing misidentification of dechlorinated metabolites or synthetic byproducts.

Intermediate for Organometallic Complexes

The saturated 4,5-bond of the tetrahydro form provides a non-planar, sp³-rich ligand framework for C–H activation and palladacycle formation [2]. Researchers developing metallodrug candidates can leverage this scaffold to tune the electronic and steric environment around the metal center, exploring structure–activity relationships that are inaccessible with the fully conjugated dihydro or 7-chloro benzodiazepine precursors.

Ionization-Dependent Membrane Permeability Probe

With approximately 10.6% of the compound existing in the ionized form at pH 7.4 (versus <0.1% for diazepam) , CAS 170229-03-5 can be employed in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments to quantify how subtle changes in benzodiazepine basicity affect passive transcellular transport, informing early-stage CNS drug design.

Application
Selection Property
Validation Focus
GABAA negative control
Dechlorinated low-affinity binding profile
Non-specific binding window in [³H]flunitrazepam assays
HPLC-MS reference standard
Distinct ionization and saturation vs. 7-Cl congeners
Chromatographic separation and mass ID fidelity
Organometallic intermediate
Non-planar tetrahydro scaffold for C–H activation
Electronic/steric tuning of palladacycle complexes
Permeability probe
Partial ionization at physiological pH
Passive membrane transport studies vs. diazepam
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